Glibenclamide

SUR1 binding KATP channel Pancreatic beta-cell

Glibenclamide is a high-affinity SUR1 KATP channel blocker (KD 0.7 nM, IC50 0.92 nM) ideal as a positive control for insulin secretion assays and patch-clamp electrophysiology. Unlike gliclazide, it binds both pancreatic SUR1 and cardiac SUR2A, enabling cardiovascular safety profiling. BCS Class II compound supports bioavailability formulation studies. Use to benchmark novel secretagogues and model hypoglycemic events. ≥98% purity, available in research quantities. For laboratory use only.

Molecular Formula C23H28ClN3O5S
Molecular Weight 494.0 g/mol
CAS No. 10238-21-8
Cat. No. B1671678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlibenclamide
CAS10238-21-8
SynonymsDaonil
Diabeta
Euglucon 5
Euglucon N
Glibenclamide
Glybenclamide
Glyburide
HB 419
HB 420
HB-419
HB-420
HB419
HB420
Maninil
Micronase
Neogluconin
Molecular FormulaC23H28ClN3O5S
Molecular Weight494.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3
InChIInChI=1S/C23H28ClN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29)
InChIKeyZNNLBTZKUZBEKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.06e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Glibenclamide (CAS 10238-21-8): Potent Second-Generation Sulfonylurea for Type 2 Diabetes Research and Development


Glibenclamide (glyburide) is a second-generation sulfonylurea antidiabetic agent that acts as a potent blocker of ATP-sensitive potassium (KATP) channels in pancreatic beta-cells, thereby stimulating glucose-independent insulin secretion [1]. It is widely used in both clinical and experimental settings for managing type 2 diabetes mellitus and has shown HbA1c reductions of 1–2% [2]. While effective and low-cost, its use is associated with a higher risk of hypoglycemia and potential cardiovascular concerns compared to newer sulfonylureas [3].

Glibenclamide vs. Other Sulfonylureas: Why Substitution Alters Efficacy and Safety Profiles


Sulfonylureas are not interchangeable due to significant differences in receptor binding affinity, tissue selectivity, and pharmacokinetic profiles, which directly impact hypoglycemia risk and cardiovascular safety [1]. Glibenclamide, for instance, exhibits high-affinity binding to both pancreatic (SUR1) and cardiac (SUR2A) KATP channels, whereas drugs like gliclazide show greater pancreatic selectivity, contributing to a lower hypoglycemic risk [2]. These mechanistic distinctions translate into clinically meaningful differences in adverse event profiles, as evidenced by real-world data and meta-analyses [3].

Glibenclamide: A Quantitative Comparative Evidence Guide for Research and Procurement


Glibenclamide Demonstrates Sub-Nanomolar Affinity for Pancreatic KATP Channels (SUR1) In Vitro

In direct radioligand binding assays using HEK-293 cells co-expressing human SUR1 and Kir6.2, [3H]-glibenclamide bound with a dissociation constant (KD) of 0.7 nM [1]. This high affinity is consistent with its potent functional inhibition of these channels (IC50 = 0.92 nM) [1]. While the study does not provide direct KD values for other sulfonylureas under identical conditions, it confirms glibenclamide's sub-nanomolar potency at its primary target.

SUR1 binding KATP channel Pancreatic beta-cell

Glibenclamide Shows ~19-fold Higher Binding Affinity for Pancreatic vs. Cardiac KATP Channels

In competition binding assays using intact HEK cells expressing either pancreatic (SUR1) or cardiac (SUR2A) KATP channels, glibenclamide exhibited approximately 19-fold higher affinity for the pancreatic channel [1]. This contrasts with drugs like gliclazide and tolbutamide, which are reported to block SUR1 but not SUR2-containing channels with high affinity [2].

Tissue selectivity SUR2A Cardiac safety Binding affinity

Glibenclamide Carries a Higher Hypoglycemia Risk Compared to Gliclazide in Network Meta-Analysis

A systematic review and network meta-analysis of randomized controlled trials (RCTs) found that when added to metformin, gliclazide was associated with a significantly lower risk of hypoglycemia compared to glibenclamide (OR 0.21, CrI: 0.03 to 1.48) [1]. All sulfonylureas produced comparable HbA1c reductions (−0.66 to −0.84%) [1].

Hypoglycemia Safety Meta-analysis Sulfonylurea

Glibenclamide's Long Terminal Half-Life (15h) and Active Metabolites Contribute to Prolonged Hypoglycemic Effect

Glibenclamide has a terminal elimination half-life of approximately 15 hours and is metabolized to active compounds, 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (M2), which themselves have hypoglycemic effects [1]. In contrast, glipizide has a shorter half-life (2-4 hours) and is primarily metabolized to inactive compounds [2].

Pharmacokinetics Half-life Active metabolites Renal impairment

Glibenclamide's Poor Aqueous Solubility Can Be Addressed Through Amorphous Formulation Strategies

Glibenclamide is a BCS Class II drug with poor water solubility, limiting its dissolution rate and oral bioavailability [1]. Studies show that creating amorphous solid dispersions, for example with Neusilin® UFL2 at a 1:2.5 drug-to-polymer ratio, can dramatically improve its dissolution profile [2].

Amorphous Solid dispersion Dissolution rate Bioavailability

Glibenclamide: Optimal Application Scenarios Based on Comparative Evidence


In Vitro Studies of KATP Channel Function and Pharmacology in Pancreatic Beta-Cell Models

Glibenclamide is an ideal positive control or tool compound for experiments requiring potent and high-affinity blockade of SUR1-containing KATP channels, such as in INS-1 cells or isolated pancreatic islets. Its sub-nanomolar KD (0.7 nM) and IC50 (0.92 nM) ensure robust channel inhibition at low concentrations, making it suitable for patch-clamp electrophysiology, insulin secretion assays, and calcium imaging [6]. Its well-characterized pharmacology provides a reliable benchmark for evaluating novel insulin secretagogues or channel modulators.

Research on Sulfonylurea-Induced Hypoglycemia and Comparative Drug Safety

Glibenclamide serves as a critical comparator in studies designed to investigate mechanisms of hypoglycemia or to benchmark the safety of newer antidiabetic agents. Given its established higher risk profile compared to gliclazide (OR 0.21 for hypoglycemia) [6], it is an appropriate choice for studies aiming to model or understand severe hypoglycemic events. Its use in comparative trials allows for a clear demonstration of safety advantages of alternative compounds.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Formulation Development Studies

Due to its BCS Class II properties (low solubility, high permeability) and long half-life (15 hours) [6], glibenclamide is a valuable model compound for studying formulation strategies aimed at improving oral bioavailability. Research on solid dispersions, nanosuspensions, and lipid-based formulations frequently uses glibenclamide to demonstrate enhanced dissolution rates and systemic exposure [7]. Its complex metabolism to active metabolites also makes it a useful probe for investigating drug-drug interactions and the impact of renal impairment on drug clearance [5].

Investigations into the Cardiovascular Effects of KATP Channel Blockade

Glibenclamide's ~19-fold higher affinity for pancreatic over cardiac SUR2A channels, yet still significant binding to SUR2A [6], makes it a key tool for dissecting the role of KATP channels in cardiovascular physiology. It can be used in isolated heart preparations (e.g., Langendorff) or vascular smooth muscle studies to investigate the impact of SUR2A/SUR2B blockade on ischemic preconditioning, coronary flow, and arrhythmogenesis, serving as a comparator for more cardioselective KATP channel modulators [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glibenclamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.